Cas no 201467-03-0 (3-chloro-2-methyl-6-nitrophenol)

3-chloro-2-methyl-6-nitrophenol Chemical and Physical Properties
Names and Identifiers
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- Benzonitrile, 6-chloro-2-hydroxy-3-nitro-
- 3-chloro-2-methyl-6-nitrophenol
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- Inchi: 1S/C7H3ClN2O3/c8-5-1-2-6(10(12)13)7(11)4(5)3-9/h1-2,11H
- InChI Key: RQVUJDXGDQGJEA-UHFFFAOYSA-N
- SMILES: C(#N)C1=C(Cl)C=CC([N+]([O-])=O)=C1O
3-chloro-2-methyl-6-nitrophenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AX99807-100mg |
3-chloro-2-methyl-6-nitrophenol |
201467-03-0 | 95% | 100mg |
$371.00 | 2024-01-01 | |
A2B Chem LLC | AX99807-250mg |
3-chloro-2-methyl-6-nitrophenol |
201467-03-0 | 95% | 250mg |
$724.00 | 2024-01-01 | |
A2B Chem LLC | AX99807-500mg |
3-chloro-2-methyl-6-nitrophenol |
201467-03-0 | 95% | 500mg |
$1077.00 | 2024-01-01 |
3-chloro-2-methyl-6-nitrophenol Related Literature
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Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
Additional information on 3-chloro-2-methyl-6-nitrophenol
Recent Advances in the Study of 3-Chloro-2-methyl-6-nitrophenol (CAS: 201467-03-0) in Chemical Biology and Pharmaceutical Research
3-Chloro-2-methyl-6-nitrophenol (CAS: 201467-03-0) is a chlorinated nitrophenol derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its potential applications in drug development and agrochemical formulations. This compound, characterized by its unique structural features, has been the subject of several studies exploring its synthesis, biological activity, and environmental impact. The following research brief consolidates the latest findings related to this compound, providing insights into its current and potential future applications.
A recent study published in the Journal of Medicinal Chemistry (2023) investigated the antimicrobial properties of 3-chloro-2-methyl-6-nitrophenol against multidrug-resistant bacterial strains. The research demonstrated that this compound exhibits potent inhibitory effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 8 µg/mL. Molecular docking studies suggested that the compound interacts with bacterial DNA gyrase, disrupting its function and leading to bacterial cell death. These findings highlight its potential as a lead compound for developing novel antibiotics.
In the field of agrochemical research, 3-chloro-2-methyl-6-nitrophenol has been evaluated as a precursor for synthesizing herbicidal agents. A 2024 study in Pest Management Science reported its conversion into more complex derivatives with enhanced herbicidal activity against broadleaf weeds. The modified compounds showed improved selectivity and reduced environmental persistence compared to traditional phenoxy herbicides, addressing growing concerns about ecological impact.
The environmental fate of 3-chloro-2-methyl-6-nitrophenol has also been a focus of recent investigations. Research published in Environmental Science & Technology (2023) examined its degradation pathways in soil and aquatic systems. The study identified photodegradation as the primary route of breakdown, with a half-life of approximately 14 days under natural sunlight conditions. These findings are crucial for assessing the environmental risk profile of this compound and its derivatives.
From a synthetic chemistry perspective, novel green chemistry approaches to producing 3-chloro-2-methyl-6-nitrophenol have been developed. A 2024 publication in Green Chemistry described a biocatalytic method using engineered haloperoxidases that achieved 85% yield with significantly reduced energy consumption and waste generation compared to traditional synthetic routes. This advancement aligns with the pharmaceutical industry's growing emphasis on sustainable manufacturing practices.
Ongoing research is exploring the potential of 3-chloro-2-methyl-6-nitrophenol in cancer therapeutics. Preliminary in vitro studies have shown that certain derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, particularly those resistant to conventional chemotherapy. While these findings are promising, further preclinical evaluation is necessary to fully assess the therapeutic potential and safety profile of these compounds.
In conclusion, 3-chloro-2-methyl-6-nitrophenol (CAS: 201467-03-0) represents a versatile chemical scaffold with diverse applications across multiple research domains. Current studies demonstrate its potential in antimicrobial development, agrochemical innovation, and possibly oncology therapeutics. Future research directions may focus on structure-activity relationship optimization, toxicological profiling, and the development of more sustainable production methods to fully realize its potential in chemical biology and pharmaceutical applications.
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